N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13633735
InChI: InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13;;/h3-5,10,13,15H,6-9,11H2,1-2H3;2*1H
SMILES: CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol

N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13633735

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride -

Specification

Molecular Formula C14H24Cl2N2
Molecular Weight 291.3 g/mol
IUPAC Name N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride
Standard InChI InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13;;/h3-5,10,13,15H,6-9,11H2,1-2H3;2*1H
Standard InChI Key MHJMRUDFIZCETI-UHFFFAOYSA-N
SMILES CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl
Canonical SMILES CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is systematically named according to IUPAC guidelines as N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine dihydrochloride. Its structure consists of a phenyl ring substituted at the 3-position with a piperidin-4-yl group and a dimethylaminomethyl moiety (Fig. 1). The dihydrochloride salt form enhances solubility and stability, making it preferable for experimental applications .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H24Cl2N2\text{C}_{14}\text{H}_{24}\text{Cl}_2\text{N}_2
Molecular Weight291.3 g/mol
CAS Number2244087-73-6
SMILESCN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl
InChIKeyMHJMRUDFIZCETI-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step sequence involving:

  • Formation of the piperidine-phenyl backbone: Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a protected piperidin-4-yl group (e.g., Boc-piperidin-4-yl) .

  • Reductive amination: Reaction of the resulting aldehyde intermediate with dimethylamine in the presence of sodium cyanoborohydride (NaBH3_3CN) to introduce the dimethylaminomethyl group .

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME, 90°C65–75%
Reductive AminationNaBH3_3CN, MeOH, rt, 12 h80–85%
HydrochlorinationHCl (g), Et2_2O, 0°C>95%

Industrial-Scale Production

Continuous flow reactors are employed to enhance mixing and temperature control during the reductive amination step, achieving >90% conversion with reduced reaction times (2–4 h vs. 12 h batch) . Critical parameters include:

  • Solvent choice: Methanol or ethanol for optimal solubility.

  • Stoichiometry: 1.2 equivalents of NaBH3_3CN to minimize side reactions .

  • Purification: Silica gel chromatography (eluent: CH2_2Cl2_2/MeOH 50:1) followed by recrystallization from ethanol/water .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents:

Crystallographic Data

Biological Activity and Applications

Industrial Applications

  • Pharmaceutical intermediate: Used in the synthesis of kinase inhibitors and GPCR-targeted drugs.

  • Ligand in catalysis: Chelates transition metals (e.g., Pd, Cu) in cross-coupling reactions .

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